5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and a piperazine ring attached to a pyridine moiety at the 2-position. This combination of functional groups imparts the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.
Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine moiety, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated intermediates, palladium catalysts for cross-coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a pyridine moiety.
2-(Pyridin-2-yl)pyrimidine: Lacks the piperazine ring, making it less versatile in biological applications.
5-Fluoro-2-methylpyrimidine: Similar fluorinated pyrimidine core but with different substituents.
Uniqueness
5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to its combination of a fluorinated pyrimidine core, a piperazine ring, and a pyridine moiety. This unique structure imparts the compound with distinctive chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-fluoro-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c14-11-9-16-13(17-10-11)19-7-5-18(6-8-19)12-3-1-2-4-15-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGVPQFHZGCBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.